molecular formula C11H13BrFNO B15091717 (3S)-1-(4-Bromo-3-fluoro-benzyl)-pyrrolidin-3-ol

(3S)-1-(4-Bromo-3-fluoro-benzyl)-pyrrolidin-3-ol

Katalognummer: B15091717
Molekulargewicht: 274.13 g/mol
InChI-Schlüssel: RFKBVHHACGGUIM-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-1-(4-Bromo-3-fluoro-benzyl)-pyrrolidin-3-ol is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 4-bromo-3-fluorobenzyl group and a hydroxyl group at the 3-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(4-Bromo-3-fluoro-benzyl)-pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.

    Introduction of the 4-Bromo-3-fluorobenzyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide, such as 4-bromo-3-fluorobenzyl chloride, onto the pyrrolidine ring.

    Hydroxylation at the 3-Position: The hydroxyl group can be introduced through a selective oxidation reaction, using reagents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-1-(4-Bromo-3-fluoro-benzyl)-pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the aromatic ring using reagents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, using reagents like sodium azide or thiourea.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, osmium tetroxide.

    Reduction: Lithium aluminum hydride, hydrogenation catalysts.

    Substitution: Sodium azide, thiourea.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or reduced aromatic rings.

    Substitution: Formation of substituted pyrrolidine derivatives.

Wissenschaftliche Forschungsanwendungen

(3S)-1-(4-Bromo-3-fluoro-benzyl)-pyrrolidin-3-ol has several scientific research applications, including:

    Medicinal Chemistry: As a potential lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Biological Studies: To study the effects of fluorinated and brominated compounds on biological systems.

    Industrial Applications: As a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of (3S)-1-(4-Bromo-3-fluoro-benzyl)-pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and bromine atoms can enhance the compound’s binding affinity and selectivity. The hydroxyl group at the 3-position may also play a role in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S)-1-(4-Chloro-3-fluoro-benzyl)-pyrrolidin-3-ol: Similar structure with a chlorine atom instead of bromine.

    (3S)-1-(4-Bromo-3-chloro-benzyl)-pyrrolidin-3-ol: Similar structure with a chlorine atom instead of fluorine.

    (3S)-1-(4-Bromo-3-methyl-benzyl)-pyrrolidin-3-ol: Similar structure with a methyl group instead of fluorine.

Uniqueness

(3S)-1-(4-Bromo-3-fluoro-benzyl)-pyrrolidin-3-ol is unique due to the combination of bromine and fluorine atoms, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C11H13BrFNO

Molekulargewicht

274.13 g/mol

IUPAC-Name

(3S)-1-[(4-bromo-3-fluorophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H13BrFNO/c12-10-2-1-8(5-11(10)13)6-14-4-3-9(15)7-14/h1-2,5,9,15H,3-4,6-7H2/t9-/m0/s1

InChI-Schlüssel

RFKBVHHACGGUIM-VIFPVBQESA-N

Isomerische SMILES

C1CN(C[C@H]1O)CC2=CC(=C(C=C2)Br)F

Kanonische SMILES

C1CN(CC1O)CC2=CC(=C(C=C2)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.